

Methoxy-Substituted Indoles: A Comprehensive Technical Guide to Their Potential Biological Activities

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Compound of Interest

Compound Name: 3-Bromo-5-methoxy-1*h*-indole

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Introduction: The Privileged Scaffold of Methoxy-Substituted Indoles in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] The strategic incorporation of methoxy (-OCH₃) substituents onto this indole core profoundly influences the molecule's physicochemical properties, including its electronics, lipophilicity, and steric profile.[4] These modifications can enhance the reactivity of the indole ring and enable more specific and potent interactions with biological targets, leading to a diverse spectrum of pharmacological activities.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of methoxy-substituted indoles, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Anticancer Activity: Targeting Cell Proliferation and Survival

Methoxy-substituted indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of

action.[1][2][4][7][8][9] Key strategies employed by these compounds include the disruption of microtubule dynamics and the induction of a unique, non-apoptotic form of cell death known as methuosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α - and β -tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Consequently, they represent a key target for anticancer therapeutics.[5][10] Several methoxy-substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β -tubulin.[7][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

A noteworthy example is 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which has demonstrated potent inhibition of tubulin polymerization with an IC_{50} value of 1.5 μ M and significant cytostatic activity against human breast cancer cell lines (MDA-MB 231 and MCF-7) with IC_{50} values as low as 35 nM.[7] The position of the methoxy group on the indole ring has been shown to be crucial for activity. For instance, studies on 2-aryl-3-aryl indoles revealed that a 7-methoxy substituted analog was comparable in cytotoxicity and tubulin assembly inhibition to the lead compound OXi8006.[4]

Table 1: Anticancer Activity of Methoxy-Substituted Indoles via Tubulin Polymerization Inhibition

Compound	Cancer Cell Line	Cytotoxicity (IC ₅₀)	Tubulin Polymerization Inhibition (IC ₅₀)	Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole	MDA-MB 231 (Breast)	35 nM	1.5 μM	[7]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indole	MCF-7 (Breast)	Not specified	1.5 μM	[7]
6-heterocyclyl-1H-indole derivative (compound 1k)	MCF-7 (Breast)	4.5 nM	0.58 μM	[5]
7-methoxy-2-aryl-3-aryl indole (compound 36)	SK-OV-3 (Ovarian)	Sub-micromolar	1.1 μM	[4]
7-methoxy-2-aryl-3-aryl indole (compound 36)	NCI-H460 (Lung)	Sub-micromolar	1.1 μM	[4]
7-methoxy-2-aryl-3-aryl indole (compound 36)	DU-145 (Prostate)	Sub-micromolar	1.1 μM	[4]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g)	A375 (Melanoma)	0.57 μM	Not specified	[1]

6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g)	MDA-MB-231 (Breast)	1.61 μ M	Not specified	[1]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g)	B16-F10 (Melanoma)	1.69 μ M	Not specified	[1]
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g)	MCF-7 (Breast)	2.94 μ M	Not specified	[1]

Mechanism of Action: Induction of Methuosis

Methuosis is a non-apoptotic form of cell death characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell detachment and rupture.[\[2\]](#)[\[6\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) This distinct cell death pathway offers a promising therapeutic strategy, particularly for apoptosis-resistant cancers. Certain indole-based chalcones, particularly those with methoxy substitutions, have been identified as potent inducers of methuosis.[\[2\]](#)[\[6\]](#)[\[12\]](#)

The lead compound in this class is 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which induces methuosis in glioblastoma and other cancer cell lines at low micromolar concentrations.[\[2\]](#)[\[12\]](#) Structure-activity relationship studies have revealed that the 5-methoxy group on the indole ring significantly enhances the potency of these compounds.[\[6\]](#) Interestingly, subtle structural modifications can switch the mechanism of cell death from methuosis to microtubule disruption, highlighting the intricate relationship between the chemical structure and the biological outcome.[\[15\]](#)

Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibition by Methoxy-Substituted Indoles



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Caption: Inhibition of tubulin polymerization by methoxy-indoles.

Experimental Protocol: Evaluation of Anticancer Activity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of methoxy-substituted indoles on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][16][17]

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Methoxy-substituted indole compound (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of

the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. Determine the IC₅₀ value by plotting a dose-response curve.

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[\[6\]](#)[\[18\]](#)

Materials:

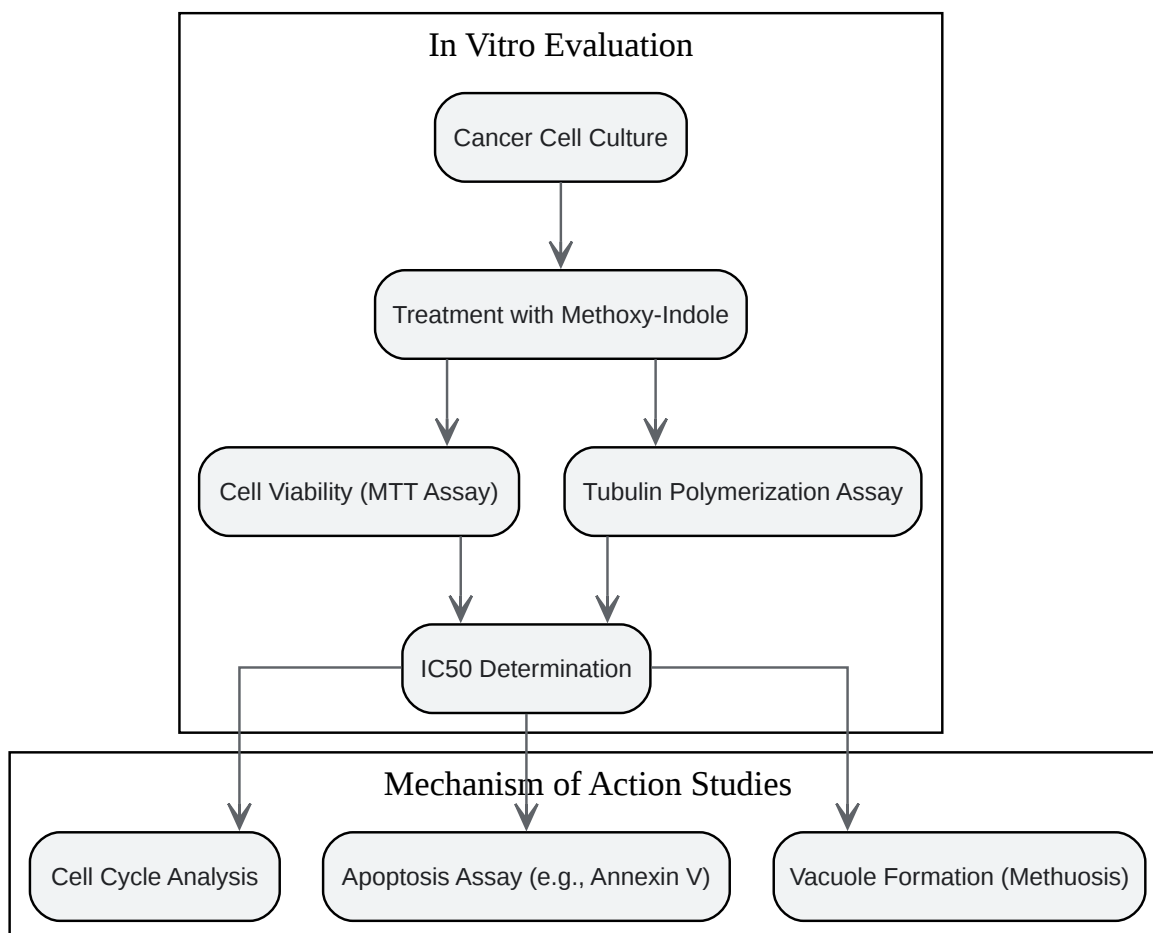
- Purified tubulin (>99% pure)
- GTP solution
- General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
- Methoxy-substituted indole compound
- Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

- Compound Preparation: Prepare a series of concentrations of the methoxy-substituted indole compound in General Tubulin Buffer.
- Reaction Mixture: In a pre-chilled 96-well plate, add the compound dilutions.

- **Initiation of Polymerization:** Add a solution of tubulin and GTP to each well to initiate the polymerization reaction.
- **Data Acquisition:** Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
- **Data Analysis:** Plot the absorbance against time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Diagram 2: Experimental Workflow for Anticancer Activity Evaluation



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Caption: Workflow for evaluating anticancer potential.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Methoxy-substituted indoles have shown promise as anti-inflammatory agents, with some derivatives exhibiting potent and selective COX-2 inhibition.[\[15\]](#)[\[16\]](#)[\[19\]](#)[\[20\]](#)

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Several studies have reported on methoxy-substituted indole derivatives as selective COX-2 inhibitors. For example, a series of 2-(trimethoxyphenyl)-thiazoles, which can be considered related to methoxy-substituted systems, showed varying degrees of COX-1/2 inhibition, with some compounds demonstrating selectivity for COX-2.[\[20\]](#) The well-known NSAID indomethacin, which contains a methoxy group on its indole ring, is a non-selective COX inhibitor.[\[11\]](#) However, modifications to the indomethacin structure have led to the development of highly selective COX-2 inhibitors.[\[15\]](#)

Table 2: Anti-inflammatory Activity of Methoxy-Substituted Indole Derivatives

Compound Class	COX-1 Inhibition (IC ₅₀)	COX-2 Inhibition (IC ₅₀)	Selectivity Index (COX-1/COX-2)	Reference
Pyrazole-bearing methylamine derivatives (e.g., 5u)	45.23–204.51 μ M	1.79–9.63 μ M	up to 74.92	[19]
2-(Trimethoxyphenyl)-thiazoles (e.g., A3)	>100 μ M	23.26 μ M	>4.3	[20]
Indomethacin amide derivative (compound 7)	>100 μ M	0.009 μ M	>11,111	[15]
Indomethacin amide derivative (compound 19)	>100 μ M	0.04 μ M	>2,500	[15]

Experimental Protocol: COX Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of methoxy-substituted indoles against COX-1 and COX-2 enzymes.

Materials:

- Ovine COX-1 and human recombinant COX-2 enzymes
- Arachidonic acid (substrate)
- Heme
- Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
- Methoxy-substituted indole compound

- EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
- 96-well plates
- Microplate reader

Procedure:

- Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the methoxy-substituted indole compound.
- Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2). Add the compound dilutions to the appropriate wells. Include a control with no inhibitor.
- Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
- Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).
- PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance is a major global health concern, necessitating the discovery of novel antimicrobial agents. Indole derivatives, including those with methoxy substitutions, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.^[1]

Spectrum of Activity

Methoxy-substituted indoles have been reported to be active against both Gram-positive and Gram-negative bacteria. The specific substitution pattern on the indole ring can influence the potency and spectrum of activity. While detailed studies specifically on the antimicrobial mechanisms of methoxy-substituted indoles are emerging, potential mechanisms could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Table 3: Antimicrobial Activity of Methoxy-Substituted Indole Derivatives

Compound Class/Derivative	Microorganism	Minimum Inhibitory Concentration (MIC)	Reference
Phloroglucinol derivative A5	Methicillin-resistant Staphylococcus aureus (MRSA)	0.98 µg/mL	[21]
Plant-derived methanol extracts	Various Gram-positive and Gram-negative bacteria	0.6 to 5000 µg/mL	[22]

Note: Data on specific methoxy-substituted indole compounds is limited in the provided search results. The table includes related compounds to illustrate the potential antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of methoxy-substituted indoles against a panel of microorganisms.[\[22\]](#)

Materials:

- Bacterial or fungal strains of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

- Methoxy-substituted indole compound
- 96-well microtiter plates
- Spectrophotometer or microplate reader

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
- Compound Dilution: Prepare two-fold serial dilutions of the methoxy-substituted indole compound in the broth directly in the 96-well plate.
- Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
- Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Activity: Targeting Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant challenge to global health. Methoxy-substituted indoles have shown potential as neuroprotective agents by targeting various pathways implicated in these disorders, including the inhibition of monoamine oxidase (MAO) and β -secretase (BACE1).[\[10\]](#)[\[17\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain. Selective MAO-A inhibitors are used as antidepressants. Several melatonin analogues, which are methoxyindoles, have been synthesized and shown to be potent and selective MAO-B inhibitors.[17] For instance, some analogues exhibited IC₅₀ values for MAO-B inhibition in the sub-micromolar range with high selectivity over MAO-A.[17]

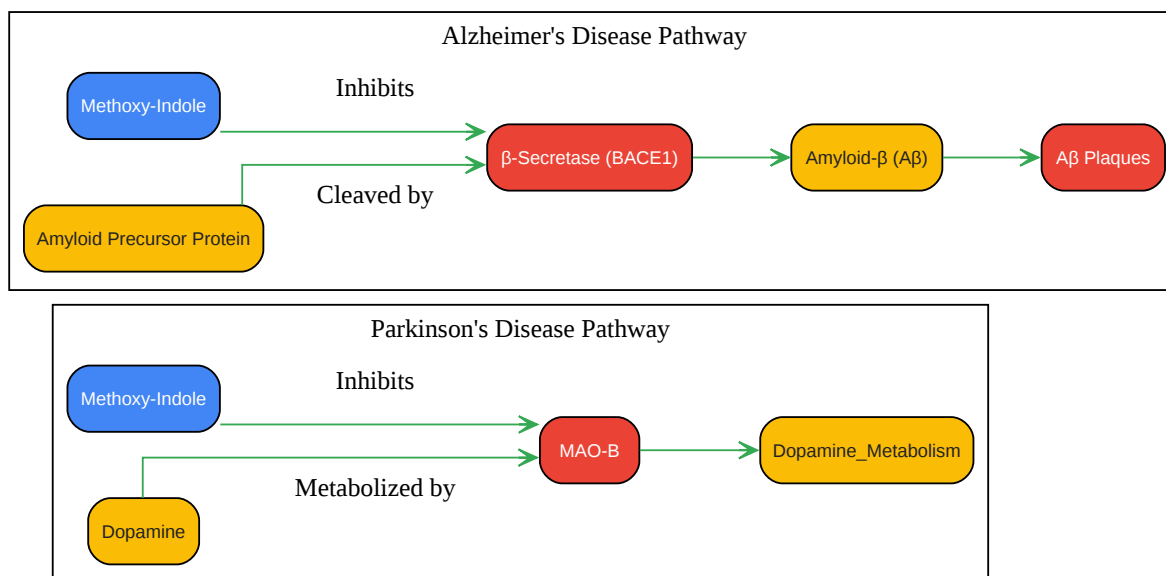
Table 4: Neuroprotective Activity of Methoxy-Substituted Indole Derivatives

Compound Class/Derivative	Target	Inhibition (IC ₅₀)	Reference
Melatonin analogue (3r)	MAO-B	0.91 µM	[17]
Melatonin analogue (3v)	MAO-B	0.66 µM	[17]
Natural Flavonoid (Calycosin)	MAO-B	7.19 µM	[23]
Harmaline	MAO-A	4.54 nM	[28]

Mechanism of Action: β -Secretase (BACE1) Inhibition

The accumulation of amyloid- β (A β) plaques in the brain is a hallmark of Alzheimer's disease. A β is generated from the amyloid precursor protein (APP) through sequential cleavage by β -secretase (BACE1) and γ -secretase. Inhibition of BACE1 is a key therapeutic strategy to reduce A β production. The indole scaffold has been explored for the development of BACE1 inhibitors, and the presence of methoxy groups can influence the binding affinity and efficacy of these compounds.

Diagram 3: Role of Methoxy-Indoles in Neuroprotection



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Caption: Neuroprotective mechanisms of methoxy-indoles.

Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of methoxy-substituted indoles against MAO-B.

Materials:

- Recombinant human MAO-B enzyme
- MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation)
- Assay buffer

- Methoxy-substituted indole compound
- 96-well black microtiter plates
- Fluorescence microplate reader

Procedure:

- **Compound and Enzyme Preparation:** Prepare serial dilutions of the methoxy-substituted indole compound in the assay buffer. Dilute the MAO-B enzyme to the working concentration.
- **Reaction Setup:** In the 96-well plate, add the compound dilutions and the MAO-B enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
- **Pre-incubation:** Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
- **Reaction Initiation:** Add the MAO-B substrate to all wells to start the reaction.
- **Fluorescence Measurement:** Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time (e.g., 30-60 minutes).
- **Data Analysis:** Determine the rate of the reaction from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC_{50} value.

Conclusion and Future Directions

Methoxy-substituted indoles represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate key biological targets involved in cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their significance in drug discovery. The position and number of methoxy groups on the indole scaffold are critical determinants of their biological activity, offering a rich landscape for structure-activity relationship studies and the rational design of new, more potent, and selective therapeutic agents.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel methoxy-substituted indole derivatives. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring their in vivo efficacy and safety profiles, and optimizing their pharmacokinetic properties to translate the promising in vitro activities into clinically viable therapeutics. The continued exploration of this privileged scaffold holds great promise for the development of next-generation drugs to address unmet medical needs.

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